methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

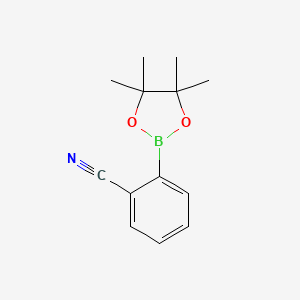

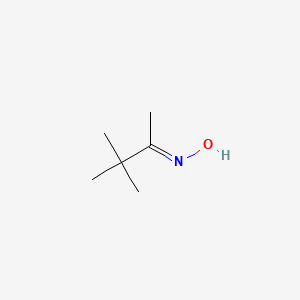

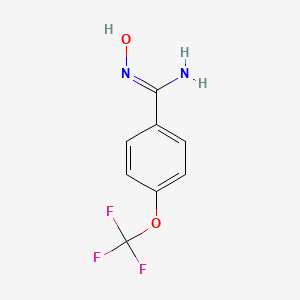

The molecular structure consists of a benzoate moiety attached to a pyrrole ring. The formyl group (CHO) is positioned at the 2-position of the pyrrole ring. The methoxy group (OCH₃) is linked to the benzoate portion. The bulky N-alkyl side chains contribute to its unique properties .

Physical And Chemical Properties Analysis

科学研究应用

Synthesis and Chemical Properties

Novel Synthesis of Pyrrolo[2,1-c][1,4]benzodiazocine : A novel four-step synthesis to the pyrrolo[2,1-c][1,4]benzodiazocine ring system using 1H-Pyrrole-2-carbaldehyde and methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate is described. This process includes steps like alkylation, oxidation, and Dieckmann condensation (Koriatopoulou et al., 2008).

Alkaloid Synthesis from Lycium chinense : Methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate is used in synthesizing new pyrrole alkaloids from the fruits of Lycium chinense. This synthesis involves the elucidation of structures through 1D- and 2D-NMR and HRMS data analysis (Youn et al., 2016).

Spectroelectrochemical Characterization : This compound is used in the preparation of a pyrrole derivative for electrochromic materials. The derivative, integrated with Methyl Red azo dye, exhibits interesting properties suitable for pH sensor applications (Almeida et al., 2017).

Synthesis of Pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones : The reactions of methyl 2-(2-formyl-1H-pyrrol-1-yl)alkanoates with aliphatic diamines result in various novel heterocyclic systems. These systems display properties like ring-chain tautomerism and lead to the creation of diverse compounds (Mokrov et al., 2011).

Bioactive Precursor and Organic Synthesis

Role in Organic Synthesis : Methyl 2-formyl benzoate, closely related to the query compound, acts as a bioactive precursor in organic synthesis due to its antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It's a significant structure and precursor for developing new bioactive molecules (Farooq & Ngaini, 2019).

Regioselective Pd(II)-Catalyzed Alkylation : Pyrrole, including methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate, is used in the regioselective ortho-functionalization of C(sp(2))-H bonds. This process involves methylating, alkylating, or benzylating 2-phenylpyrroles, yielding respective 2-substituted pyrrol-2-yl benzenes (Wiest et al., 2016).

安全和危害

属性

IUPAC Name |

methyl 2-(2-formylpyrrol-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)11-6-2-3-7-12(11)14-8-4-5-10(14)9-15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFGLBYUUAFGCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)

![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)

![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)